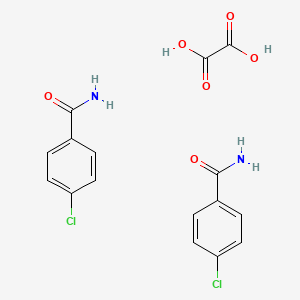
4-Chlorobenzamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzamide and oxalic acid are two distinct compounds that can form a co-crystal through supramolecular non-covalent interactions. 4-Chlorobenzamide is an organic compound with the molecular formula C7H6ClNO, characterized by a benzene ring substituted with a chlorine atom and an amide group. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4, known for its strong acidic properties and occurrence in many plants and vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzamide can be synthesized through the direct condensation of 4-chlorobenzoic acid and ammonia or an amine in the presence of a catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is eco-friendly, rapid, and yields high purity products.
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. Industrially, it is produced by the oxidation of ethylene glycol with nitric acid.
Industrial Production Methods
The industrial production of 4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with ammonia or an amine at elevated temperatures. Oxalic acid is industrially produced by the oxidation of carbohydrates or ethylene glycol.
Chemical Reactions Analysis
4-Chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: It can react with carboxylic acids to form amides.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include Lewis acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
- Pharmaceuticals: 4-Chlorobenzamide; oxalic acid serves as a precursor or intermediate in the synthesis of bioactive compounds. Derivatives of 4-chlorobenzamide have demonstrated efficacy in inhibiting certain enzymes involved in cancer progression, making it a compound of interest in medicinal chemistry.
- Anti-inflammatory and Analgesic Agent: 4-Chlorobenzamide exhibits biological activity and has been noted for its potential as an anti-inflammatory and analgesic agent.
- Interaction Studies: Interaction studies involving 4-chlorobenzamide; oxalic acid primarily focus on its reactivity with metal ions and other organic substrates. The compound can form stable complexes with metals, influencing catalytic properties or enhancing biological activity. Research into its interactions with biomolecules suggests potential pathways for drug design and delivery systems.
- Stearoyl-CoA Desaturase (SCD) Inhibitors: Oxalic acid diamides are optimized and analyzed for their structure–activity relationships related to metabolic activation and SCD inhibition . Inhibitors of SCD may be potential treatments for cancer . Systemically active SCD inhibitors can result in skin toxicity, which presents an obstacle to their development . Oxalic acid diamides are converted into active SCD inhibitors within a subset of cancers by CYP4F11-mediated metabolism .
Data Table: Compounds Sharing Similarities with 4-Chlorobenzamide; Oxalic Acid
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzamide | C7H7NO | Lacks halogen substitution; simpler structure |
| 3-Chlorobenzamide | C7H6ClNO | Different halogen position affects reactivity |
| 4-Fluorobenzamide | C7H6FNO | Fluorine substitution alters electronic properties |
| Oxamic Acid | C2H3NO3 | Contains an amide and carboxylic acid functionality |
| N-(4-Chlorophenyl)glycine | C8H8ClNO2 | Incorporates amino acids into structure |
Case Studies
- Theophylline Co-crystals: Co-crystals of theophylline with oxalic acid have been studied for their physical properties and crystallization behavior . The solubility of theophylline–oxalic acid co-crystal was determined in a 4:1 chloroform – methanol mixture . At equilibrium with the solid theophylline – oxalic acid co-crystal, the theophylline concentration is only 60 % of the corresponding value for the pure solid theophylline . Theophylline – oxalic acid co-crystal has been successfully prepared via primary nucleation from a stoichiometric solution .
- Protein Kinase Activity: Bicyclo-pyrazole compounds are useful for treating diseases linked to disregulated protein kinases . The disease caused by an altered protein kinase activity is selected from the group consisting of cancer, cell proliferative disorders, Alzheimer's disease, viral infections, auto-immune diseases, and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Oxalic acid acts as a reducing agent and can chelate metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
4-Chlorobenzamide can be compared with other benzamide derivatives, such as 4-methoxybenzamide, 4-nitrobenzamide, and 4-bromobenzamide . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The uniqueness of 4-chlorobenzamide lies in its specific chlorine substitution, which imparts distinct chemical and physical properties.
Properties
CAS No. |
928357-59-9 |
|---|---|
Molecular Formula |
C16H14Cl2N2O6 |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
4-chlorobenzamide;oxalic acid |
InChI |
InChI=1S/2C7H6ClNO.C2H2O4/c2*8-6-3-1-5(2-4-6)7(9)10;3-1(4)2(5)6/h2*1-4H,(H2,9,10);(H,3,4)(H,5,6) |
InChI Key |
RPTNXPDJQXJRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)Cl.C1=CC(=CC=C1C(=O)N)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















